molecular formula C36H51Cl2N3O4 B560186 Aripiprazole lauroxil CAS No. 1259305-29-7

Aripiprazole lauroxil

Cat. No. B560186
CAS RN: 1259305-29-7
M. Wt: 660.721
InChI Key: DDINXHAORAAYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aripiprazole lauroxil is an antipsychotic medication used to treat schizophrenia in adults . It is a prodrug of aripiprazole, which means it is converted into aripiprazole in the body . Aripiprazole lauroxil is administered via intramuscular injection and is available only with a doctor’s prescription .


Synthesis Analysis

Aripiprazole lauroxil is a prodrug of aripiprazole. It is converted into aripiprazole in the body through enzyme-mediated hydrolysis . The conversion likely involves the transformation of the injected aripiprazole lauroxil to N-hydroxymethyl aripiprazole, which is then hydrolyzed to aripiprazole .


Molecular Structure Analysis

The molecular formula of Aripiprazole lauroxil is C36H51Cl2N3O4 . Its IUPAC name is [7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate .


Chemical Reactions Analysis

The pharmacokinetic profile of aripiprazole lauroxil indicates that aripiprazole is released into the systemic circulation after 5 to 6 days, and release continues for an additional 36 days . This slow increase in aripiprazole concentration after injection necessitates the coadministration of oral aripiprazole for 21 days with the first injection .


Physical And Chemical Properties Analysis

Aripiprazole lauroxil is a highly lipophilic prodrug typically formulated in an oil vehicle and is slowly released in the systemic circulation from the site of injection resulting in sustained-release plasma levels of 2–8 weeks .

Scientific Research Applications

Treatment of Schizophrenia

Aripiprazole lauroxil: is primarily used as a long-acting treatment for schizophrenia . It is an atypical antipsychotic that can be administered via intramuscular injection, offering dosing flexibility with 4-, 6-, or 8-week intervals . The medication works by combining partial agonist activity at D2 and 5-HT1A receptors with antagonist activity at 5-HT2A receptors, which helps manage the symptoms of schizophrenia, such as disorganized behavior, speech, and a diminished capacity to comprehend reality .

Impact on Health-Related Quality of Life

Research has shown that Aripiprazole lauroxil can have a long-term positive effect on the health-related quality of life in patients with schizophrenia. A post hoc analysis of clinical trial data indicated significant improvement in self-reported mental health over 124 weeks, aligning mental health scores with those of the general population .

Gene Expression Studies

The emergence of microarray technology has allowed for the exploration of gene expression changes in schizophrenia patients. Aripiprazole lauroxil’s impact on presynaptic functioning, G protein signaling, and myelination can be studied, which may have implications for both diagnosing and treating schizophrenia .

Neurological Research

Aripiprazole lauroxil’s mechanism of action provides a unique opportunity for neurological research, particularly in understanding the neurotransmitter systems involved in schizophrenia and other psychiatric disorders. Its interaction with dopamine and serotonin receptors is of particular interest .

Pharmacological Research

As a novel injectable long-acting antipsychotic, Aripiprazole lauroxil is a subject of pharmacological research, especially in the context of improving medication adherence in patients with schizophrenia. Its long-acting nature allows for less frequent dosing, which can be beneficial for patients who struggle with daily medication regimens .

Comparative Studies

Aripiprazole lauroxil is often included in comparative studies against other antipsychotics to evaluate its efficacy, safety, and tolerability. Such studies are crucial for determining its place in the broader landscape of schizophrenia treatments .

Safety And Hazards

Aripiprazole lauroxil can cause dizziness, sleepiness, and feeling less stable, which may lead to falling, causing broken bones or other health problems . It should be used with care in patients who are 65 or older . It is harmful if swallowed and can be irritating to eyes, respiratory system, and skin .

Future Directions

The last decade has seen a tremendous development in second-generation antipsychotics which provides unprecedented treatment options for clinicians in treating psychosis . Aripiprazole lauroxil is an FDA-approved drug that can be administered monthly, every six weeks, or every two months and has been shown to be both safe and effective .

properties

IUPAC Name

[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDINXHAORAAYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154997
Record name Aripiprazole lauroxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.01 mg/mL
Record name Aripiprazole lauroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The pharmacological activity of aripiprazole lauroxil is thought to be mainly mediated by its metabolite aripiprazole, and to a lesser extent, dehydro-aripiprazole. Aripiprazole functions as a partial agonist at the dopamine D2 and the serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. The desired outcome of antipsuchotic agents in schizophrenia is to inhibit dopaminergic transmission in the limbic system and enhance dopaminergic transmission in the prefrontal cortex. As a partial agonist at D2 receptors in the mesolimbic dopaminergic pathway, aripiprazole acts as a functional antagonist in the mesolimbic dopamine pathway and reduces the extent of dopaminergic pathway activity. This results in reduced positive symptoms in schizophrenia and extrapyramidal motor side effects. In contrast, aripiprazole is thought to act as a functional agonist in the mesocortical pathway, where reduced dopamine activity is seen in association with negative symptoms and cognitive impairment. Antagonism at 5-HT2A receptors by aripiprazole alleviates the negative symptoms and cognitive impairment of schizophrenia. 5-HT2A receptors are Gi/Go-coupled that upon activation, produce neuronal inhibition via decreased neuronal excitability and decreased transmitter release at the nerve terminals. In the nigrostriatal pathway, 5-HT2A regulates the release of dopamine. Through antagonism of 5-HT2A receptors, aripiprazole disinhibits the release of dopamine in the striatum and enhance the levels of the transmitters at the nerve terminals. The combined effects of D2 and 5-HT2A antagonism are thought to counteract the increased dopamine function causing increased extrapyramidal side effects. Blocking 5-HT2A receptors may also lead to the modulation of glutamate release in the mesocortical circuit, which is a transmitter that plays a role in schizophrenia. 5-HT1A receptors are autoreceptors that inhibit 5-HT release upon activation. Aripiprazole is a partial agonist at theses receptors and reduces 5-HT release; this results in potentiated dopamine release in the striatum and prefrontal cortex. It is reported that therapeutic doses of aripiprazole occupies up to 90% of brain D2 receptors in a dose-dependent manner. Apripiprazole targets different receptors that lead to drug-related adverse reactions; for example, the antagonist activity at the alpha-1 adrenergic receptors results in orthostatic hypotension. Aripiprazole's antagonism of histamine H1 receptors may explain the somnolence observed with this drug.
Record name Aripiprazole lauroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aripiprazole lauroxil

CAS RN

1259305-29-7
Record name Aripiprazole lauroxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259305-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aripiprazole lauroxil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1259305297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aripiprazole lauroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aripiprazole lauroxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[4-[4-(2,3-dichorophenyl)piperazin-1-yl] butoxy]-2-oxo-3,4-dihydro-2H-quinolin-1-yl methyl dodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARIPIPRAZOLE LAUROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B786J7A343
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

81-83
Record name Aripiprazole lauroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.